N-ethyl-N-(3-methylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
N-ethyl-N-(3-methylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a quinazolinone core substituted with morpholine, phenylethyl, and thioacetamide moieties. Its synthesis likely involves multi-step reactions, including nucleophilic substitution and condensation, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O3S/c1-3-34(26-11-7-8-23(2)20-26)29(36)22-39-31-32-28-13-12-25(33-16-18-38-19-17-33)21-27(28)30(37)35(31)15-14-24-9-5-4-6-10-24/h4-13,20-21H,3,14-19,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIKCZAOSAVFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-N-(3-methylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex compound with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of morpholine and phenylethyl groups suggests potential interactions with biological targets, enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of various fungi and bacteria. The compound's structural components may contribute to its ability to disrupt microbial cell functions.
Anticancer Potential
Quinazoline derivatives have been extensively studied for their anticancer properties. In vitro studies have demonstrated that compounds with similar frameworks can induce apoptosis in cancer cell lines. The specific mechanisms often involve the inhibition of critical signaling pathways associated with cell proliferation and survival.
Case Studies and Research Findings
-
Antifungal Activity
- A study investigated the antifungal properties of quinazoline derivatives, revealing that certain modifications enhance activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values were comparable to established antifungal agents like fluconazole.
-
Cytotoxicity Analysis
- In cytotoxicity assays against NIH/3T3 cell lines, compounds structurally related to this compound exhibited varying degrees of cytotoxicity, with IC50 values indicating a selective action on cancer cells over normal cells.
Table 1: Antifungal Activity of Related Compounds
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Compound A | Candida albicans | 1.5 |
| Compound B | Candida parapsilosis | 1.23 |
| N-Ethyl Compound | Candida albicans | TBD |
Table 2: Cytotoxicity Results Against NIH/3T3 Cell Line
| Compound | IC50 (μM) |
|---|---|
| Compound A | 148.26 |
| Compound B | 187.66 |
| N-Ethyl Compound | TBD |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its lipophilicity and electronic properties influenced by substituents on the aromatic rings. Modifications at specific positions have been shown to enhance binding affinity to biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The compound shares a 3,4-dihydroquinazolin-4-one scaffold with derivatives reported in , which highlights N-substituted thioacetamide quinazolinones. However, its distinct substituents—morpholin-4-yl at position 6, 2-phenylethyl at position 3, and N-ethyl-N-(3-methylphenyl) on the acetamide group—differentiate it from simpler analogs (Table 1).
Table 1: Structural Comparison with Selected Quinazolinone Derivatives
Pharmacological Implications
- Morpholine vs. Sulfonamide : The morpholin-4-yl group in the target compound may enhance solubility and membrane permeability compared to sulfonamide-containing analogs (e.g., compounds 5–10) . Morpholine is a common bioisostere for improving pharmacokinetics.
- Phenylethyl vs. In contrast, sulfamoylphenyl groups (compounds 5–10) are associated with carbonic anhydrase inhibition .
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazolinone core. Key steps include:
- Acylation and nucleophilic substitution : Use acetyl chloride or sulfonylating agents to introduce functional groups, as demonstrated in morpholine-containing acetamide derivatives .
- Solvent and base selection : Dichloromethane (CH₂Cl₂) with Na₂CO₃ as a base is effective for controlling reaction pH and minimizing side reactions .
- Purification : Gradient elution via silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate ensures high purity .
Optimization : Reaction time (e.g., overnight stirring) and stoichiometric ratios (e.g., 1.5 equivalents of acetyl chloride) are critical for yield improvement. Temperature control (room temperature) prevents decomposition of sensitive intermediates .
Basic: How can the structural integrity of the compound be confirmed post-synthesis?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. For example, characteristic peaks for morpholine (δ ~3.3–3.5 ppm) and aryl protons (δ ~7.1–7.7 ppm) validate the structure .
- Mass spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and confirm molecular weight .
- X-ray crystallography : Use SHELXL for refinement of high-resolution data. The software handles twinned crystals and anisotropic displacement parameters, ensuring accurate bond-length and angle measurements .
Advanced: How can computational modeling be integrated with experimental synthesis to predict biological activity?
Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the sulfanyl-acetamide moiety .
- Molecular docking : Screen against targets like kinases or microbial enzymes using software such as AutoDock Vina. Focus on interactions between the morpholine ring and active-site residues .
- Validation : Compare computational predictions with in vitro assays (e.g., antimicrobial IC₅₀ values) to refine models iteratively .
Advanced: How should researchers resolve contradictions in crystallographic data during refinement?
Answer:
- Handling twinned data : SHELXL’s TWIN and BASF commands model twinning fractions, particularly for non-merohedral twins common in chiral quinazolinone derivatives .
- High-resolution refinement : Use anisotropic displacement parameters for heavy atoms (e.g., sulfur in the sulfanyl group) to reduce residual density errors .
- Validation tools : Employ R-factors, Flack parameters, and the Hirshfeld surface analysis to verify stereochemical accuracy .
Advanced: What methodologies are recommended for establishing structure-activity relationships (SAR) in derivatives of this compound?
Answer:
- Functional group variation : Synthesize analogs by replacing the 3-(2-phenylethyl) group with alkyl/aryl substituents. Monitor changes in bioactivity (e.g., via MIC assays for antimicrobial activity) .
- Pharmacophore mapping : Identify critical moieties (e.g., the morpholine ring’s role in solubility) using 3D-QSAR models .
- Kinetic studies : Measure binding affinities (e.g., SPR or ITC) to correlate structural modifications with target interaction kinetics .
Basic: What analytical techniques are critical for purity assessment during synthesis?
Answer:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. A retention time shift >95% indicates high purity .
- Melting point analysis : Compare experimental values (e.g., 160–165°C) with literature data to detect polymorphic variations .
- Elemental analysis : Carbon/hydrogen/nitrogen (CHN) ratios should deviate <0.4% from theoretical values .
Advanced: How can researchers mitigate side reactions during the formation of the 3,4-dihydroquinazolin-2-yl core?
Answer:
- Protecting groups : Temporarily block reactive amines (e.g., with Boc groups) to prevent unwanted cyclization .
- Catalytic optimization : Use Pd/C or CuI to accelerate Suzuki couplings for aryl-ethyl substitutions, reducing reaction time and byproducts .
- In situ monitoring : Employ FT-IR to track carbonyl (C=O) stretching frequencies (~1680 cm⁻¹) and halt reactions at ~90% completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
